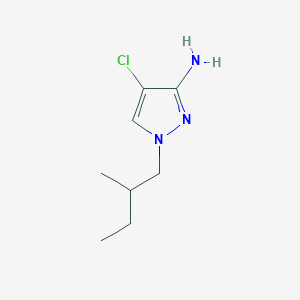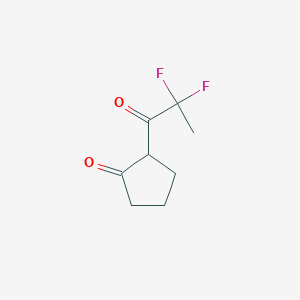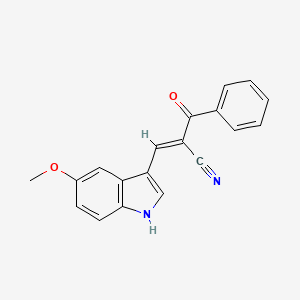![molecular formula C10H10N4 B13074299 2-[(4-Aminophenyl)(cyanomethyl)amino]acetonitrile CAS No. 1016711-86-6](/img/structure/B13074299.png)
2-[(4-Aminophenyl)(cyanomethyl)amino]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((4-Aminophenyl)azanediyl)diacetonitrile is an organic compound with the molecular formula C10H10N4 and a molecular weight of 186.21 g/mol . This compound is characterized by the presence of an aminophenyl group and two acetonitrile groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Aminophenyl)azanediyl)diacetonitrile typically involves the reaction of 4-aminobenzylamine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((4-Aminophenyl)azanediyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines .
Applications De Recherche Scientifique
2,2’-((4-Aminophenyl)azanediyl)diacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-((4-Aminophenyl)azanediyl)diacetonitrile involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The nitrile groups can also participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminoacetonitrile: A simpler compound with a similar nitrile group but lacking the aminophenyl moiety.
2-Aminoacetonitrile: Another related compound with a similar structure but different functional groups.
Uniqueness
Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Propriétés
Numéro CAS |
1016711-86-6 |
|---|---|
Formule moléculaire |
C10H10N4 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-[4-amino-N-(cyanomethyl)anilino]acetonitrile |
InChI |
InChI=1S/C10H10N4/c11-5-7-14(8-6-12)10-3-1-9(13)2-4-10/h1-4H,7-8,13H2 |
Clé InChI |
PUWPYVQWYQUGSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)N(CC#N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(4-Chlorophenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13074216.png)
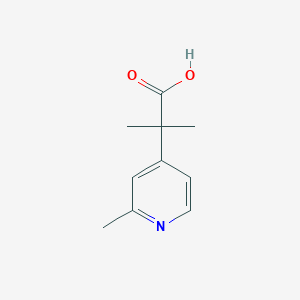
![3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B13074221.png)
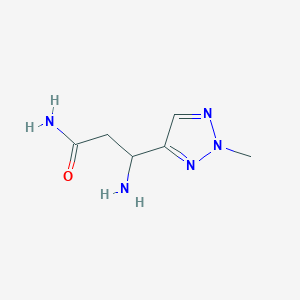
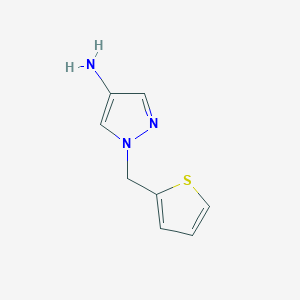
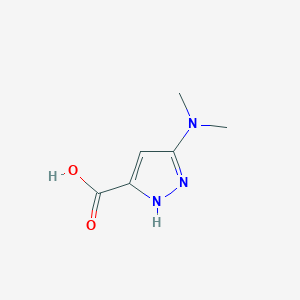
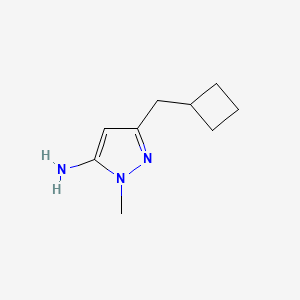
![(E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide](/img/structure/B13074256.png)
![3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13074261.png)

![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074265.png)
